molecular formula C5H10ClN3O3 B153176 N-Hydroxyethyl-N-chloroethylnitrosourea CAS No. 128202-04-0

N-Hydroxyethyl-N-chloroethylnitrosourea

Cat. No. B153176
M. Wt: 195.6 g/mol
InChI Key: RWORFWDRLARUMU-UHFFFAOYSA-N
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Description

N-Hydroxyethyl-N-chloroethylnitrosourea (HECNU) is a synthetic nitrosourea compound that has been widely used in scientific research due to its potent anticancer activity. It belongs to the family of alkylating agents and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.

Mechanism Of Action

N-Hydroxyethyl-N-chloroethylnitrosourea acts by alkylating DNA, causing DNA damage and inhibiting DNA replication. It also induces apoptosis, a process of programmed cell death, in cancer cells. N-Hydroxyethyl-N-chloroethylnitrosourea has been shown to have a higher affinity for DNA than other alkylating agents, making it more effective in inducing DNA damage.

Biochemical And Physiological Effects

N-Hydroxyethyl-N-chloroethylnitrosourea has been shown to cause a variety of biochemical and physiological effects in cancer cells, including inhibition of DNA synthesis, inhibition of protein synthesis, and induction of oxidative stress. It also affects the blood-brain barrier, making it an effective treatment for brain tumors.

Advantages And Limitations For Lab Experiments

N-Hydroxyethyl-N-chloroethylnitrosourea has several advantages for lab experiments, including its potent anticancer activity, high affinity for DNA, and ability to cross the blood-brain barrier. However, it also has several limitations, including its toxic nature, complex synthesis process, and potential for off-target effects.

Future Directions

There are several future directions for the study of N-Hydroxyethyl-N-chloroethylnitrosourea, including its use in combination with other chemotherapy drugs, its potential as a targeted therapy for specific types of cancer, and its use in combination with immunotherapy. Further studies are needed to optimize the use of N-Hydroxyethyl-N-chloroethylnitrosourea in cancer treatment and to minimize its potential side effects.
In conclusion, N-Hydroxyethyl-N-chloroethylnitrosourea is a potent anticancer agent that has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Its use in cancer treatment shows great promise, and further research is needed to optimize its use and minimize its potential side effects.

Synthesis Methods

N-Hydroxyethyl-N-chloroethylnitrosourea is synthesized by reacting chloroethylamine hydrochloride with sodium nitrite and sodium acetate in acetic acid. The resulting compound is then treated with ethylene oxide to form N-Hydroxyethyl-N-chloroethylnitrosourea. The synthesis of N-Hydroxyethyl-N-chloroethylnitrosourea is a complex process that requires careful handling due to the toxic nature of the compound.

Scientific Research Applications

N-Hydroxyethyl-N-chloroethylnitrosourea has been extensively studied for its anticancer activity in various types of cancer, including brain, lung, breast, and ovarian cancer. It has been shown to induce DNA damage and inhibit DNA repair, leading to cell death. N-Hydroxyethyl-N-chloroethylnitrosourea has also been studied in combination with other chemotherapy drugs to enhance its efficacy.

properties

CAS RN

128202-04-0

Product Name

N-Hydroxyethyl-N-chloroethylnitrosourea

Molecular Formula

C5H10ClN3O3

Molecular Weight

195.6 g/mol

IUPAC Name

1-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitrosourea

InChI

InChI=1S/C5H10ClN3O3/c6-1-2-9(3-4-10)5(11)7-8-12/h10H,1-4H2,(H,7,11,12)

InChI Key

RWORFWDRLARUMU-UHFFFAOYSA-N

SMILES

C(CO)N(CCCl)C(=O)NN=O

Canonical SMILES

C(CO)N(CCCl)C(=O)NN=O

Other CAS RN

128202-04-0

synonyms

1-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitroso-urea

Origin of Product

United States

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